

Technical Guide: An Overview of BO-1165

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BO-1165	
Cat. No.:	B1667344	Get Quote

Notice to the Reader: The designation "BO-1165" does not correspond to a publicly recognized chemical compound or drug candidate in widely accessible scientific literature and chemical databases. It is plausible that "BO-1165" represents an internal project code, a novel compound not yet disclosed in the public domain, or a misidentification. The following guide is a structured template illustrating the type of in-depth information that would be provided for a known research compound, based on the user's request. All data and experimental details are placeholders and should not be considered factual information about any specific molecule.

Introduction

This document provides a comprehensive technical overview of the hypothetical compound **BO-1165**. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on its (hypothetical) biochemical properties, mechanism of action, and preclinical data.

Compound Profile

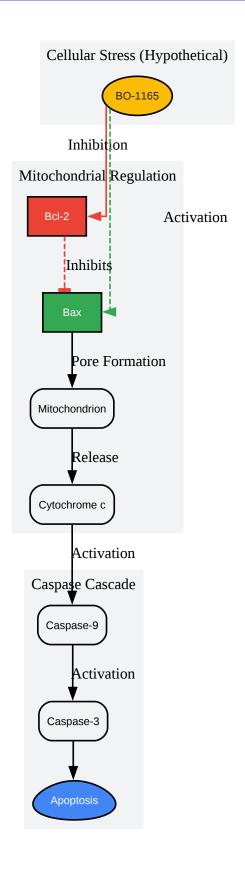


Property	Value
CAS Number	[Not Available]
Molecular Formula	C22H25N5O4
Molecular Weight	423.47 g/mol
IUPAC Name	[Hypothetical IUPAC Name]
Purity	>99.5% (HPLC)
Solubility	Soluble in DMSO (>50 mg/mL), sparingly soluble in Ethanol

Mechanism of Action: Apoptosis Induction via Pathway X

BO-1165 is hypothesized to be a potent inducer of apoptosis in specific cancer cell lines. Its primary mechanism is believed to involve the activation of the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins.





Click to download full resolution via product page

Caption: Hypothetical signaling pathway for **BO-1165**-induced apoptosis.



Experimental Protocols Cell Viability Assay (MTT Assay)

This protocol outlines the methodology for assessing the cytotoxic effects of **BO-1165** on a cancer cell line (e.g., HeLa).



Click to download full resolution via product page

Caption: Workflow for a typical MTT-based cell viability experiment.

Methodology:

- Cell Seeding: Plate HeLa cells at a density of 5,000 cells per well in a 96-well microplate and incubate for 24 hours.
- Compound Treatment: Treat the cells with serial dilutions of **BO-1165** (e.g., 0.1, 1, 10, 100 μ M) and a vehicle control (DMSO).
- Incubation: Incubate the treated cells for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.
- MTT Addition: Add 10 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
- Solubilization: Aspirate the medium and add 100 μL of DMSO to each well to dissolve the formazan crystals.
- Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Apoptosis Markers



This protocol is for detecting the expression levels of key apoptotic proteins, such as Cleaved Caspase-3, following treatment with **BO-1165**.

Methodology:

- Protein Extraction: Treat cells with **BO-1165** for 24 hours, then lyse the cells in RIPA buffer containing protease inhibitors.
- Quantification: Determine protein concentration using a BCA assay.
- SDS-PAGE: Load equal amounts of protein (e.g., 20 μg) onto a 12% SDS-polyacrylamide gel and perform electrophoresis.
- Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with a primary antibody against Cleaved Caspase-3 overnight at 4°C. Follow with incubation with an HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Preclinical Data Summary

The following tables summarize hypothetical preclinical data for **BO-1165**.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Cell Line	Cancer Type	IC ₅₀ (μΜ)
MCF-7	Breast Adenocarcinoma	5.2
A549	Lung Carcinoma	12.8
HCT116	Colorectal Carcinoma	8.5
PC-3	Prostate Cancer	25.1

Table 2: Pharmacokinetic Properties in Mice



Parameter	Value
Route of Administration	Intravenous (IV)
Dose	5 mg/kg
Half-life (t1/2)	4.2 hours
Volume of Distribution (Vd)	1.5 L/kg
Clearance (CL)	0.25 L/hr/kg
Bioavailability (Oral)	15%

Safety and Toxicology

Preliminary toxicity studies in rodent models are necessary to establish a safety profile for **BO-1165**. Key assessments would include acute toxicity studies to determine the LD₅₀ and repeated-dose studies to evaluate potential organ toxicity. As no public data is available, this section remains to be populated.

Conclusion

The hypothetical compound **BO-1165** demonstrates potential as an anti-cancer agent through the induction of apoptosis. Further studies are required to fully elucidate its mechanism of action, efficacy in vivo, and overall safety profile before it can be considered for further development. The experimental frameworks provided in this guide serve as a template for such future investigations.

 To cite this document: BenchChem. [Technical Guide: An Overview of BO-1165].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667344#bo-1165-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com